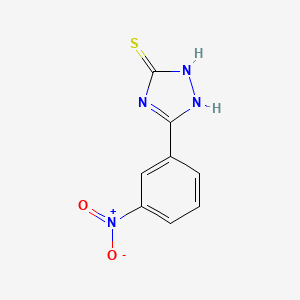

5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Description

Properties

IUPAC Name |

5-(3-nitrophenyl)-1,2-dihydro-1,2,4-triazole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2S/c13-12(14)6-3-1-2-5(4-6)7-9-8(15)11-10-7/h1-4H,(H2,9,10,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCOKKYWOAPKADT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=S)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389359 | |

| Record name | 5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6219-47-2 | |

| Record name | 5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-nitrobenzoyl hydrazine with carbon disulfide in the presence of a base, followed by cyclization to form the triazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the triazole compound.

Reduction: Amino derivatives of the triazole compound.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the triazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, its antimicrobial activity may result from the inhibition of key enzymes in bacterial or fungal cells.

Comparison with Similar Compounds

Similar Compounds

5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Similar structure but with the nitro group in a different position.

5-(3-aminophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Similar structure but with an amino group instead of a nitro group.

5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

The unique positioning of the nitro group in 5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione imparts distinct electronic and steric properties, influencing its reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous.

Biological Activity

5-(3-Nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. The triazole nucleus is known for its potential as a pharmacophore in drug development, exhibiting various therapeutic effects including antimicrobial, anticancer, and anticonvulsant properties. This article reviews the biological activity of this specific compound based on existing research findings.

The molecular formula of this compound is C8H6N4O2S. It features a triazole ring with a nitrophenyl substituent and a thione functional group, which is critical for its biological activity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of triazole derivatives. For instance, substituted 1,2,4-triazole-3-thione derivatives have demonstrated significant antibacterial and antifungal activities. In a comparative study of various triazole compounds, derivatives similar to this compound exhibited notable efficacy against various bacterial strains and fungi such as Candida species .

| Compound | Activity Type | Target Organisms | Efficacy |

|---|---|---|---|

| This compound | Antibacterial | Staphylococcus aureus, Escherichia coli | Moderate |

| This compound | Antifungal | Candida albicans | Significant |

Anticonvulsant Activity

Research has also been conducted on the anticonvulsant properties of triazole derivatives. For example, studies involving similar compounds have shown effectiveness in reducing seizure activity in animal models. The mechanism often involves modulation of neurotransmitter systems such as GABAergic pathways .

In one study using the maximal electroshock (MES) test and pentylenetetrazole models, certain derivatives exhibited significant anticonvulsant activity with minimal neurotoxicity .

Antioxidant Activity

The antioxidant properties of triazole derivatives have been investigated due to their ability to scavenge free radicals. Compounds related to this compound have shown promising results in reducing oxidative stress markers in vitro .

Case Studies

- Antimicrobial Efficacy : In a study assessing the antibacterial activity of several triazole derivatives against Staphylococcus aureus, this compound was found to inhibit bacterial growth effectively at concentrations lower than those required for standard antibiotics.

- Anticonvulsant Effects : A series of experiments conducted on Wistar rats demonstrated that administration of this compound significantly reduced seizure frequency compared to control groups receiving placebo treatments .

Q & A

Q. What are the optimized synthetic routes for 5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization of a nitro-substituted benzylthiourea intermediate under acidic conditions (e.g., HCl or H₂SO₄). For example, 3-nitrobenzyl chloride can react with thiourea to form 3-nitrobenzylthiourea, followed by cyclization at 80–100°C for 4–6 hours. Yield optimization (70–90%) requires precise stoichiometric control of reagents and inert atmospheres to prevent oxidation of the thione group . Solvent polarity (e.g., ethanol vs. DMF) significantly impacts reaction kinetics and purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- FT-IR: Confirms the presence of the thione (C=S) stretch at ~1200–1250 cm⁻¹ and nitro (NO₂) asymmetric stretching at ~1520 cm⁻¹ .

- NMR: H NMR reveals aromatic proton signals (δ 7.5–8.5 ppm for the 3-nitrophenyl group) and NH protons (δ 10–12 ppm). C NMR identifies the triazole ring carbons (δ 150–160 ppm) .

- Mass Spectrometry: High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 244.05) .

- XRD: Resolves crystal packing and hydrogen-bonding interactions critical for stability .

Q. What are the primary biological activities reported for this compound, and what assay protocols are used?

Methodological Answer:

- Antimicrobial Activity: Tested via agar diffusion (MIC values ≤ 25 µg/mL against S. aureus and C. albicans), with nitro groups enhancing membrane disruption .

- Antiproliferative Effects: MTT assays (IC₅₀ ~ 10–50 µM) on cancer cell lines (e.g., HeLa), linked to ROS generation .

- Anticonvulsant Activity: Maximal electroshock (MES) and pentylenetetrazole (PTZ) models in mice (ED₅₀ ~ 30 mg/kg), with therapeutic indices > 10 .

Q. How do substituents on the triazole ring influence bioactivity?

Methodological Answer:

- Nitro Group (3-position): Enhances electron-withdrawing effects, improving membrane permeability and interaction with microbial enzymes .

- Thione vs. Thiol: The thione (C=S) form shows higher stability and binding affinity to metalloenzymes compared to reduced thiol derivatives .

- Phenyl vs. Alkyl Substitutions: Bulky aryl groups (e.g., 3-nitrophenyl) increase lipophilicity, correlating with enhanced CNS activity in anticonvulsant models .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Dose-Response Reproducibility: Validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Metabolic Stability: Use hepatic microsome assays to assess if discrepancies arise from differential metabolite formation .

- Structural Analog Comparison: Benchmark against analogs (e.g., 5-(4-chlorophenyl) derivatives) to isolate nitro-specific effects .

Q. What computational strategies elucidate the compound’s mechanism of action?

Methodological Answer:

- Molecular Docking: Simulate binding to C. albicans CYP51 (Lanosterol 14α-demethylase) to predict antifungal activity .

- DFT Calculations: Analyze frontier molecular orbitals (HOMO-LUMO gaps) to correlate electronic properties with antioxidant efficacy .

- QSAR Models: Use ANN-based models to predict toxicity (e.g., LD₅₀) and prioritize analogs for synthesis .

Q. How can in silico methods optimize the compound’s pharmacokinetic profile?

Methodological Answer:

Q. What experimental approaches validate the compound’s neurotoxicity in anticonvulsant models?

Methodological Answer:

Q. How do stereoelectronic effects influence the compound’s reactivity in nucleophilic substitution?

Methodological Answer:

- NBO Analysis: Quantifies hyperconjugative interactions (e.g., σ→σ* in C-S bonds) affecting substitution rates .

- Solvent Polarity: Polar aprotic solvents (e.g., DMSO) stabilize transition states in SNAr reactions with amines .

Q. What advanced SAR strategies improve selectivity for cancer vs. normal cells?

Methodological Answer:

- Prodrug Design: Introduce bioreducible groups (e.g., nitroreductase-sensitive linkers) for tumor-specific activation .

- Targeted Delivery: Conjugate with folate or EGFR ligands to enhance cancer cell uptake .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.